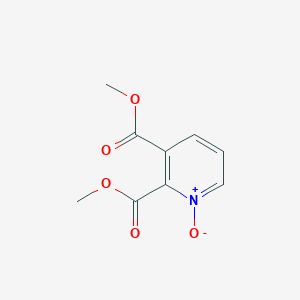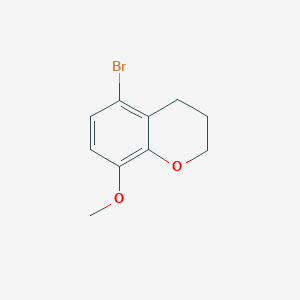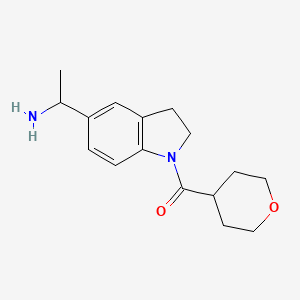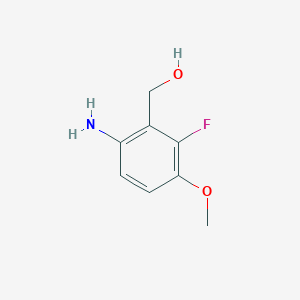
Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide is a chemical compound with the linear formula C9H9NO4 . It has a molecular weight of 195.176 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .作用機序
Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide has been studied for its mechanism of action in various scientific research applications. It is believed that this compound acts as a proton acceptor, forming a stable complex with the protonated form of the substrate. This complex is then attacked by a nucleophile, resulting in the formation of the desired product. This compound also acts as a catalyst in the formation of pyridine-2,3-dicarboxylic acid dimethyl ester, as it facilitates the nucleophilic attack of the substrate on the protonated form of the substrate.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have no significant effect on the activity of enzymes, and it does not affect the activity of human cells. Additionally, this compound has been found to have no adverse effects on the growth of bacteria or fungi.
実験室実験の利点と制限
Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide has several advantages for lab experiments. It is a stable, non-toxic, and water-soluble compound, making it easy to handle and store. Additionally, it is a relatively inexpensive compound, making it cost-effective for use in lab experiments. However, this compound has some limitations. It is not very soluble in organic solvents, making it difficult to use in some reactions. Additionally, it is not very reactive, making it difficult to use in some synthetic reactions.
将来の方向性
Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide has potential applications in a variety of scientific research fields. It could be used as a catalyst in the synthesis of novel compounds, such as pyridine-3,4-dicarboxylic acid dimethyl ester and pyridine-4,5-dicarboxylic acid dimethyl ester. Additionally, this compound could be used in the synthesis of pharmaceuticals and other biologically active compounds. Furthermore, this compound could be used to study the mechanism of action of other compounds, as it has been found to act as a proton acceptor and a catalyst in the formation of various products. Finally, this compound could be used to study the biochemical and physiological effects of various compounds, as it has been found to have no adverse effects on the growth of bacteria or fungi.
合成法
Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide can be synthesized via several methods. The most common method involves the reaction of dimethyl ester pyridine-2,3-dicarboxylic acid and nitrous acid. This reaction yields the desired this compound in a near quantitative yield. Another method involves the reaction of dimethyl ester pyridine-2,3-dicarboxylic acid with sodium nitrite in the presence of hydrochloric acid. This method yields this compound in a lower yield, but it is more cost-effective.
科学的研究の応用
Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide has been studied for its potential applications in various scientific research fields. It has been used as a reagent in the synthesis of various compounds, such as pyridinium-2,3-dicarboxylates, pyridine-2,3-dicarboxylic acid dimethyl ester, and pyridine-3,4-dicarboxylic acid dimethyl ester. This compound has also been used as a catalyst in the synthesis of pyridinium-2,3-dicarboxylates and pyridine-2,3-dicarboxylic acid dimethyl ester. Additionally, this compound has been used in the synthesis of novel compounds, such as pyridine-3,4-dicarboxylic acid dimethyl ester and pyridine-4,5-dicarboxylic acid dimethyl ester.
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
特性
IUPAC Name |
dimethyl 1-oxidopyridin-1-ium-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8(11)6-4-3-5-10(13)7(6)9(12)15-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVROCIBWHZFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C([N+](=CC=C1)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride](/img/structure/B6302720.png)
![t-Butyl N-[(2z)-2-(3,4-diethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302730.png)
![t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302737.png)
![t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-methoxy-3-(methylsulfanyl)phenyl]ethyl]carbamate](/img/structure/B6302745.png)


![[5,15-Bis(phenylethynyl)-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium(II)](/img/structure/B6302772.png)






